3-Chlorobenzyl isothiocyanate
Overview
Description
3-Chlorobenzyl isothiocyanate is a chemical compound with the molecular formula C8H6ClNS . It has an average mass of 183.658 Da and a mono-isotopic mass of 182.990952 Da .
Synthesis Analysis
Isothiocyanates are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . A more sustainable synthesis method has been developed using isocyanides, elemental sulfur, and amines . This method involves converting isocyanides to isothiocyanates using sulfur and catalytic amounts of amine bases . This new catalytic reaction was optimized in terms of sustainability, especially considering benign solvents such as Cyrene™ or γ-butyrolactone (GBL) under moderate heating (40 °C) .
Molecular Structure Analysis
The molecular structure of 3-Chlorobenzyl isothiocyanate consists of a benzene ring with a chlorine atom and an isothiocyanate group attached to it . The isothiocyanate group is composed of a nitrogen atom double-bonded to a carbon atom, which is in turn double-bonded to a sulfur atom .
Chemical Reactions Analysis
Isothiocyanates, including 3-Chlorobenzyl isothiocyanate, are known to exhibit various chemical reactions. They are absorbed across intestinal cell membranes by passive diffusion and bind reversibly to plasma protein thiols by thiocarbamoylation . Free isothiocyanate enters cells and is converted to the glutathione conjugate by glutathione S-transferases (GSTs) .
Physical And Chemical Properties Analysis
3-Chlorobenzyl isothiocyanate has a boiling point of 278.7±15.0 °C at 760 mmHg and a density of 1.2±0.1 g/cm3 . Its vapor pressure is 0.0±0.6 mmHg at 25°C . The compound has a flash point of 122.4±20.4 °C .
Scientific Research Applications
Anticancer Research
3-Chlorobenzyl isothiocyanate: has been studied for its potential anticancer properties. Isothiocyanates, in general, are known to exhibit anticarcinogenic activities . They may function by modulating enzyme activity, inducing apoptosis in malignant cells, and inhibiting tumor growth. Research into the specific effects of 3-Chlorobenzyl isothiocyanate on cancer cells could lead to new therapeutic strategies.
Anti-inflammatory Applications
The compound’s role in anti-inflammatory processes is another area of interest. Isothiocyanates have been shown to possess anti-inflammatory properties , which could make 3-Chlorobenzyl isothiocyanate a candidate for the development of new anti-inflammatory drugs or treatments.
Antioxidative Effects
Studies suggest that isothiocyanates can act as antioxidants . The antioxidative potential of 3-Chlorobenzyl isothiocyanate could be harnessed in various biomedical applications, potentially contributing to the prevention of oxidative stress-related diseases.
Agricultural Applications
In agriculture, isothiocyanates serve as biopesticides due to their natural pesticidal properties . Research into 3-Chlorobenzyl isothiocyanate could expand its use as a green pesticide, promoting sustainable agricultural practices.
Food Industry Uses
Isothiocyanates have applications in the food industry as preservatives due to their antimicrobial properties . Investigating the efficacy of 3-Chlorobenzyl isothiocyanate as a food preservative could lead to its use in extending the shelf life of perishable goods.
Biotechnological Tools
In biotechnology, isothiocyanates are used in the synthesis of various biochemical compounds . 3-Chlorobenzyl isothiocyanate could be utilized in the synthesis of novel compounds with specific biological activities.
Mechanism of Action
Target of Action
3-Chlorobenzyl isothiocyanate, like other isothiocyanates, primarily targets proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis . It also interacts with cytochrome P 450 (CYP) enzymes . These targets play crucial roles in cellular processes, and their modulation can lead to significant changes in cell behavior.
Mode of Action
The compound interacts with its targets primarily through its high chemical reactivity, especially with sulfur-centered nucleophiles, such as protein cysteine residues . This interaction can lead to changes in the function of the target proteins, affecting various cellular processes. For instance, it has been shown to inhibit the Akt pathway, a key signaling pathway involved in cell survival .
Biochemical Pathways
3-Chlorobenzyl isothiocyanate affects several biochemical pathways. It can inhibit CYP enzymes, induce phase II enzymes via activation of NF-E2-related factor-2 (Nrf2), modulate cell cycle regulators, induce apoptosis, inhibit nuclear factor kappa B (NF-ĸB), inhibit macrophage migration inhibitory factor (MIF), inhibit microtubule polymerization, and inhibit metastasis . These effects can lead to a variety of downstream effects, including the prevention of cancer.
Pharmacokinetics
Isothiocyanates, including 3-Chlorobenzyl isothiocyanate, are metabolized in the body by the mercapturic acid pathway, which includes conjugation with glutathione (GSH) followed by enzymatic degradation and N-acetylation . This process affects the bioavailability of the compound, as it determines how quickly it is broken down and removed from the body.
Result of Action
The molecular and cellular effects of 3-Chlorobenzyl isothiocyanate’s action are diverse, due to its interaction with multiple targets and pathways. It has been shown to induce oxidative stress, suppress the metastasis potential of cancer cells , and inhibit cell growth . These effects can contribute to its anticancer properties.
Action Environment
The action, efficacy, and stability of 3-Chlorobenzyl isothiocyanate can be influenced by various environmental factors. For instance, the pH can affect the formation of isothiocyanates from their glucosinolate precursors . Additionally, the presence of certain cofactors can influence the hydrolysis of glucosinolates . More research is needed to fully understand the impact of environmental factors on the action of 3-Chlorobenzyl isothiocyanate.
Safety and Hazards
3-Chlorobenzyl isothiocyanate is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Future Directions
properties
IUPAC Name |
1-chloro-3-(isothiocyanatomethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNS/c9-8-3-1-2-7(4-8)5-10-6-11/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNLZOLEJMSOKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190439 | |
Record name | Benzene, 1-chloro-3-(isothiocyanatomethyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chlorobenzyl isothiocyanate | |
CAS RN |
3694-58-4 | |
Record name | 1-Chloro-3-(isothiocyanatomethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3694-58-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isothiocyanic acid, m-chlorobenzyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003694584 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-chloro-3-(isothiocyanatomethyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3694-58-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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